molecular formula C21H21N3O3S B2745452 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole CAS No. 897467-04-8

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole

Cat. No.: B2745452
CAS No.: 897467-04-8
M. Wt: 395.48
InChI Key: JPFPNOJWKWNOQT-UHFFFAOYSA-N
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Description

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydrobenzo Dioxin Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Synthesis of the Methylbenzo Thiazolyl Piperazine: This involves the condensation of 6-methylbenzo[d]thiazole with piperazine under controlled temperature and solvent conditions.

    Coupling Reaction: The final step involves coupling the dihydrobenzo dioxin ring with the methylbenzo thiazolyl piperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it is investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

Industry

In the industrial sector, it is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole: Unique due to its combined dihydrobenzo dioxin and methylbenzo thiazolyl piperazine structure.

    Other Piperazine Derivatives: Compounds like (4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, which lack the dihydrobenzo dioxin ring.

    Other Dihydrobenzo Dioxin Derivatives: Compounds like (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanone, which lack the piperazine moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-2-4-16-19(12-14)28-21(22-16)24-8-6-23(7-9-24)20(25)15-3-5-17-18(13-15)27-11-10-26-17/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFPNOJWKWNOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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